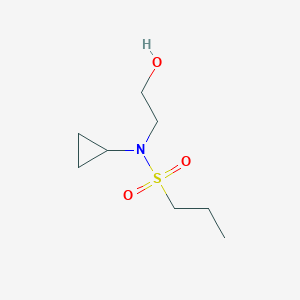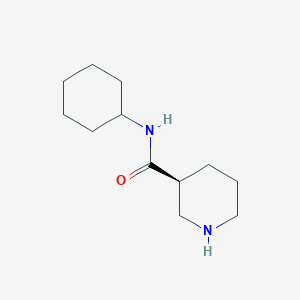
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide
描述
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a sulfonic acid group attached to a propane backbone, with a cyclopropyl group and a hydroxy-ethyl amide moiety. Its distinct molecular configuration makes it a valuable subject for research in chemistry, biology, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide typically involves multiple steps, starting with the preparation of the cyclopropyl group and the hydroxy-ethyl amide. One common method involves the reaction of cyclopropylamine with 2-chloroethanol to form cyclopropyl-(2-hydroxy-ethyl)-amine. This intermediate is then reacted with propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
化学反应分析
Types of Reactions
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonate derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonate esters or sulfonic acid derivatives.
Reduction: Primary or secondary amines.
Substitution: Ether derivatives or substituted amides.
科学研究应用
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which propane-1-sulfonic acid cyclopropyl-(2-hydroxy-ethyl)-amide exerts its effects involves interactions with specific molecular targets. The sulfonic acid group can form strong ionic bonds with positively charged sites on proteins or enzymes, while the cyclopropyl and hydroxy-ethyl amide groups can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological and chemical effects.
相似化合物的比较
Similar Compounds
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide: Unique due to its combination of sulfonic acid, cyclopropyl, and hydroxy-ethyl amide groups.
3-[4-(2-Hydroxyethyl)-1-piperazinyl]-propanesulfonic acid: Known for its buffering capacity in biological systems.
4-(2-Hydroxyethyl)-1-piperazinepropanesulfonic acid: Another buffering agent with similar structural features.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular targeting and modulation.
属性
分子式 |
C8H17NO3S |
|---|---|
分子量 |
207.29 g/mol |
IUPAC 名称 |
N-cyclopropyl-N-(2-hydroxyethyl)propane-1-sulfonamide |
InChI |
InChI=1S/C8H17NO3S/c1-2-7-13(11,12)9(5-6-10)8-3-4-8/h8,10H,2-7H2,1H3 |
InChI 键 |
YOSCZSZOKWZLSC-UHFFFAOYSA-N |
规范 SMILES |
CCCS(=O)(=O)N(CCO)C1CC1 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{4-[(Oxiran-2-yl)methoxy]-1H-indol-2-yl}methanol](/img/structure/B8577534.png)








![4-[(2,4-Dichlorophenoxy)methyl]phenol](/img/structure/B8577623.png)

